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Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792 Get Quote

An In-depth Examination of the Absorption, Distribution, Metabolism, and Excretion of a Key

SIRT1 Activator

Introduction
SRT1720 is a synthetic small molecule that has garnered significant interest within the scientific

community for its potent and specific activation of Sirtuin 1 (SIRT1), an NAD+-dependent

deacetylase. SIRT1 is a key regulator of numerous cellular processes, including metabolism,

stress resistance, and aging. As such, SRT1720 has been investigated as a potential

therapeutic agent for a range of age-related and metabolic diseases. A thorough understanding

of its pharmacokinetic profile is paramount for its continued development and potential clinical

translation. This technical guide provides a comprehensive overview of the current knowledge

regarding the pharmacokinetics of SRT1720 monohydrochloride, intended for researchers,

scientists, and drug development professionals.

Pharmacokinetic Profile of SRT1720
The pharmacokinetic properties of a drug, encompassing its absorption, distribution,

metabolism, and excretion (ADME), determine its concentration and duration of action at its

target sites. While a complete pharmacokinetic profile of SRT1720 in humans is not yet

available, preclinical studies, primarily in mice, have provided valuable insights.
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Absorption
SRT1720 has been primarily administered orally in preclinical studies, either through gavage or

mixed in the diet. One study noted that SRT1720 exhibits "good oral bioavailability in mice,"

although specific quantitative data on the fraction of the dose absorbed (F%) is not extensively

reported in publicly available literature.

Following dietary administration to mice at a dose of approximately 100 mg/kg per day, serum

concentrations of SRT1720 were measured to be 193 ± 30.0 ng/mL in the morning and 339 ±

23.0 ng/mL in the evening, indicating successful absorption from the gastrointestinal tract. In a

study involving obese ob/ob mice, a single oral gavage of 30 mg/kg SRT1720 resulted in a

maximum plasma concentration (Cmax) of 1.3 µM and an area under the plasma

concentration-time curve (AUC) of 8110 ng/h/mL.

Distribution
Detailed studies on the tissue distribution of SRT1720 are limited. However, its therapeutic

effects observed in various organs, including the liver, muscle, and pancreas, suggest that the

compound is distributed to these tissues. Further research is required to quantify the extent

and rate of SRT1720 distribution into different body compartments.

Metabolism
The precise metabolic fate of SRT1720 has not been fully elucidated. As a quinoxaline

carboxamide derivative, it is anticipated to undergo metabolism primarily by cytochrome P450

(CYP) enzymes in the liver. General metabolic pathways for this class of compounds include

hydroxylation and dealkylation. One study observed a significant 7-fold increase in the hepatic

expression of CYP1A2 in mice treated with SRT1720, suggesting a potential role for this

enzyme in its metabolism. Identifying the specific metabolites of SRT1720 is crucial for a

complete understanding of its biological activity and potential for drug-drug interactions.

Excretion
There is currently no published data detailing the excretion pathways of SRT1720 and its

metabolites. It is plausible that the compound and its metabolic products are eliminated from

the body via renal and/or fecal routes, as is common for many small molecule drugs.
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Pharmacokinetic Parameters
The following table summarizes the limited quantitative pharmacokinetic data for SRT1720 that

is currently available from preclinical studies in mice.

Parameter Value Species
Dosing
Route

Dose Source

Half-life (t½) 5.0 hours Mouse Not Specified Not Specified [1]

Cmax 1.3 µM
Mouse

(ob/ob)
Oral Gavage 30 mg/kg [2]

AUC 8110 ng/h/mL
Mouse

(ob/ob)
Oral Gavage 30 mg/kg [2]

Serum

Concentratio

n (morning)

193 ± 30.0

ng/mL
Mouse Dietary

~100

mg/kg/day
[3]

Serum

Concentratio

n (evening)

339 ± 23.0

ng/mL
Mouse Dietary

~100

mg/kg/day
[3]

Experimental Protocols
Detailed, standardized protocols for the pharmacokinetic analysis of SRT1720 are not readily

available. However, based on established methodologies for preclinical pharmacokinetic

studies, the following sections outline plausible experimental procedures.

In Vivo Pharmacokinetic Study in Mice
1. Animal Model:

Male C57BL/6 mice, 8-10 weeks old.

Animals are acclimatized for at least one week before the experiment.

Mice are fasted overnight before drug administration.
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2. Drug Formulation and Administration:

SRT1720 monohydrochloride is formulated as a suspension in a vehicle such as 0.5% (w/v)

methylcellulose or a solution in a suitable solvent system (e.g., 10% DMSO, 40% PEG300,

50% water).

For oral administration, a dose of 100 mg/kg is administered via oral gavage.

For intravenous administration (to determine absolute bioavailability), a dose of 10 mg/kg is

administered via the tail vein.

3. Blood Sampling:

Serial blood samples (approximately 50 µL) are collected from the saphenous vein or via tail

snip at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at

-80°C until analysis.

LC-MS/MS Bioanalytical Method for SRT1720
Quantification
1. Sample Preparation:

To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile)

containing an appropriate internal standard (e.g., a structurally similar compound not present

in the sample).

Vortex for 1 minute to precipitate proteins.

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.
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2. Chromatographic Conditions:

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B).

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for

SRT1720 and the internal standard.

4. Data Analysis:

A calibration curve is generated by plotting the peak area ratio of SRT1720 to the internal

standard against the nominal concentration of the calibration standards.

The concentrations of SRT1720 in the plasma samples are determined using the calibration

curve.

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-

compartmental analysis software.

Signaling Pathways and Experimental Workflows
SIRT1-Mediated Signaling Pathway
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SRT1720 exerts its biological effects through the activation of SIRT1, which deacetylates a

variety of protein targets, leading to the modulation of several downstream signaling pathways.

SRT1720
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deacetylates
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NF-κB
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Click to download full resolution via product page

Caption: SRT1720 activates SIRT1, modulating downstream targets to influence metabolism

and inflammation.

Experimental Workflow for a Preclinical
Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of

SRT1720 in a mouse model.
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Caption: Workflow for a preclinical pharmacokinetic study of SRT1720 in mice.
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Conclusion
The study of the pharmacokinetics of SRT1720 monohydrochloride is an ongoing area of

research. While preclinical studies in mice have provided initial insights into its absorption and

half-life, a comprehensive ADME profile remains to be established. Key areas for future

research include the definitive determination of its oral bioavailability, a thorough

characterization of its metabolic pathways and metabolites, and an understanding of its tissue

distribution and excretion routes. The experimental protocols and analytical methods outlined in

this guide provide a framework for researchers to conduct further studies to fill these

knowledge gaps. A complete understanding of the pharmacokinetic properties of SRT1720 is

essential for its rational development as a potential therapeutic agent for metabolic and age-

related diseases.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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